6-Nor-6-cyanodihydroergotamine
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Overview
Description
6-Nor-6-cyanodihydroergotamine is a derivative of ergotamine, an ergot alkaloid. It is known for its role as an intermediate in the synthesis of dihydroergotamine, which is used as an α-androgenic blocker with selective venoconstrictor properties . The molecular formula of this compound is C33H34N6O5, and it has a molecular weight of 594.66 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nor-6-cyanodihydroergotamine typically involves the reaction of cyanogen bromide with dihydroergotamine . The reaction is carried out in chloroform at ambient temperature for approximately 30 hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process mentioned above can be scaled up for industrial purposes, ensuring proper reaction conditions and safety measures are maintained.
Chemical Reactions Analysis
Types of Reactions
6-Nor-6-cyanodihydroergotamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds.
Scientific Research Applications
6-Nor-6-cyanodihydroergotamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other ergot alkaloids and related compounds.
Biology: It is studied for its potential biological activities and interactions with various biological targets.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6-Nor-6-cyanodihydroergotamine is not well-documented. as an intermediate in the synthesis of dihydroergotamine, it is likely to share some similarities. Dihydroergotamine acts as an agonist at serotonin receptors, causing vasoconstriction of intracranial blood vessels and interacting with dopamine and adrenergic receptors . This mechanism is crucial for its therapeutic effects in treating migraines.
Comparison with Similar Compounds
Similar Compounds
Dihydroergotamine: A derivative of ergotamine used to treat migraines.
Ergotamine: An ergot alkaloid used to treat migraines and cluster headaches.
Methysergide: Another ergot derivative used to prevent migraines.
Uniqueness
6-Nor-6-cyanodihydroergotamine is unique due to its specific structure and role as an intermediate in the synthesis of dihydroergotamine. Its selective venoconstrictor properties and potential biological activities make it a valuable compound for research and pharmaceutical applications.
Properties
Molecular Formula |
C33H34N6O5 |
---|---|
Molecular Weight |
594.7 g/mol |
IUPAC Name |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-cyano-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C33H34N6O5/c1-32(31(42)39-26(13-19-7-3-2-4-8-19)30(41)38-12-6-11-27(38)33(39,43)44-32)36-29(40)21-14-23-22-9-5-10-24-28(22)20(16-35-24)15-25(23)37(17-21)18-34/h2-5,7-10,16,21,23,25-27,35,43H,6,11-15,17H2,1H3,(H,36,40)/t21-,23-,25-,26+,27+,32-,33+/m1/s1 |
InChI Key |
PSHDCWPEXIBNDE-JGRZULCMSA-N |
Isomeric SMILES |
C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C#N |
Canonical SMILES |
CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C#N |
Origin of Product |
United States |
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